molecular formula C10H18N2O B13177014 N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide

N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide

Cat. No.: B13177014
M. Wt: 182.26 g/mol
InChI Key: QLFIQVDNEPUEOE-UHFFFAOYSA-N
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Description

N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Chemical Reactions Analysis

Types of Reactions

N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Mechanism of Action

The mechanism of action of N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide is unique due to the combination of the azetidine ring and the cyclobutanecarboxamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-(azetidin-2-ylmethyl)-N-methylcyclobutanecarboxamide

InChI

InChI=1S/C10H18N2O/c1-12(7-9-5-6-11-9)10(13)8-3-2-4-8/h8-9,11H,2-7H2,1H3

InChI Key

QLFIQVDNEPUEOE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCN1)C(=O)C2CCC2

Origin of Product

United States

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